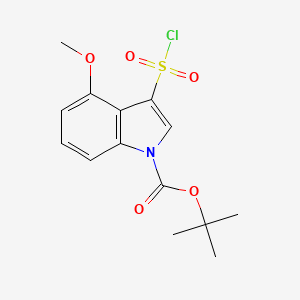

tert-butyl 3-(chlorosulfonyl)-4-methoxy-1H-indole-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-chlorosulfonyl-4-methoxyindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO5S/c1-14(2,3)21-13(17)16-8-11(22(15,18)19)12-9(16)6-5-7-10(12)20-4/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMFXCUIPNZUUOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2OC)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(chlorosulfonyl)-4-methoxy-1H-indole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other established methods.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

Chlorosulfonylation: The chlorosulfonyl group can be introduced using chlorosulfonic acid or sulfuryl chloride under controlled conditions.

Esterification: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and appropriate catalysts.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the chlorosulfonyl group, converting it to sulfonamide or thiol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorosulfonyl group can be replaced by various nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of sulfonamide or thiol derivatives.

Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

Biological Applications

1. Antiviral Activity

Research indicates that compounds related to indole derivatives, including tert-butyl 3-(chlorosulfonyl)-4-methoxy-1H-indole-1-carboxylate, exhibit significant inhibitory activity against viral proteases, such as the SARS-CoV 3CL protease. The structure of these compounds allows for effective binding and inhibition, making them potential candidates for antiviral drug development .

2. Anticancer Properties

Indole derivatives have been extensively studied for their anticancer properties. The presence of the chlorosulfonyl group in this compound may enhance its reactivity and biological activity, potentially leading to novel therapeutic agents against various cancers. Studies have shown that modifications at the indole position can significantly affect cytotoxicity and selectivity towards cancer cells .

Synthetic Methodologies

The synthesis of this compound typically involves several key steps:

- Formation of Indole Derivatives : Starting from commercially available indole carboxylic acids, the synthesis can include various protective group strategies to ensure selective functionalization.

- Chlorosulfonation Reaction : The introduction of the chlorosulfonyl group is crucial and is typically carried out using chlorosulfonic acid under controlled conditions to prevent overreaction.

- Purification : The final product is purified through techniques such as column chromatography to isolate the desired compound with high purity.

Case Study 1: Synthesis and Characterization

A study demonstrated the synthesis of this compound from its precursor indole derivatives. The researchers characterized the product using NMR and mass spectrometry, confirming its structure and purity .

Case Study 2: Biological Evaluation

Another study focused on evaluating the antiviral activity of various indole derivatives, including this compound. The compound displayed promising inhibitory effects against viral proteases, suggesting its potential use in therapeutic applications .

Structural Insights

The crystal structure analysis of related indole compounds has revealed that modifications at specific positions can significantly influence their biological activity. For instance, the E configuration of imine units in related compounds has been noted to play a crucial role in their reactivity and interaction with biological targets .

Mechanism of Action

The mechanism of action of tert-butyl 3-(chlorosulfonyl)-4-methoxy-1H-indole-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activities. The chlorosulfonyl group can act as an electrophilic site, facilitating covalent bonding with nucleophilic residues in proteins, thereby altering their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl 3-(chlorosulfonyl)-4-methoxy-1H-indole-1-carboxylate are best contextualized against analogous indole derivatives. Key comparisons include:

Substituent Diversity at Position 3

The reactivity and applications of indole derivatives are heavily influenced by substituents at position 3:

- Chlorosulfonyl vs. Formyl : The chlorosulfonyl group enables nucleophilic substitution (e.g., forming sulfonamides), while the formyl group facilitates condensation or reduction reactions .

- Chlorosulfonyl vs. Hydroxymethyl : The hydroxymethyl group allows etherification or esterification, contrasting with the electrophilic nature of -SO₂Cl .

- Chlorosulfonyl vs. Piperazinylmethyl : Bulky piperazinyl groups enhance solubility and receptor binding, whereas -SO₂Cl prioritizes covalent bond formation .

Substituent Effects at Position 4

The methoxy group at position 4 in the target compound contrasts with halogens or hydrogen in analogs:

- Methoxy vs. Halogens : Methoxy groups increase electron density, favoring electrophilic aromatic substitution at position 3, while halogens (Cl, F) deactivate the ring but improve stability .

Biological Activity

Tert-butyl 3-(chlorosulfonyl)-4-methoxy-1H-indole-1-carboxylate (CAS No. 2138167-25-4) is a synthetic compound belonging to the indole class, characterized by its unique chlorosulfonyl and methoxy functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C₁₄H₁₆ClNO₅S

- Molecular Weight : 345.8 g/mol

- Physical State : Crystalline solid, white to light yellow in color

- Solubility : Soluble in polar organic solvents such as ethanol and methanol

Synthesis

The synthesis of this compound typically involves the reaction of 3-indolecarboxylic acid with tert-butyl chloroformate and chlorosulfonic acid under reflux conditions in dry dichloromethane. Purification is generally achieved through column chromatography .

Inhibitory Activity Against SARS-CoV Protease

A noteworthy study explored the compound's structure-activity relationship in relation to SARS-CoV 3CL protease inhibition. The presence of a methoxy group at the 4-position on the indole unit was found to significantly enhance inhibitory potency. For instance, derivatives with this substitution exhibited IC₅₀ values as low as 0.74 μM, indicating promising antiviral activity .

| Compound | IC₅₀ (μM) | Description |

|---|---|---|

| 5c | 0.74 | Lead compound with 4-methoxy substitution |

| 5d | 6.0 | 5-methoxy derivative |

| 5g | 12.6 | 6-methoxy derivative |

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the chlorosulfonyl group may play a role in interacting with biological targets, potentially through covalent modification mechanisms that inhibit enzyme activity .

Study on Antiviral Activity

In a study focusing on the development of dipeptide-type inhibitors for SARS-CoV, compounds similar to this compound were synthesized and evaluated for their ability to inhibit viral proteases. The findings indicated that modifications at the indole position significantly affected inhibitory potency, reinforcing the importance of structural optimization in drug design .

Applications in Research

This compound serves as a versatile building block in organic synthesis, particularly for creating novel indole derivatives with potential therapeutic applications. Its role as a reagent for protecting amino and carboxylic groups further enhances its utility in medicinal chemistry .

Q & A

Q. What are the standard characterization techniques for confirming the structure of tert-butyl 3-(chlorosulfonyl)-4-methoxy-1H-indole-1-carboxylate?

Answer: The compound’s structure is typically confirmed via nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. For example:

- ¹H NMR : Peaks for tert-butyl groups appear at ~1.5 ppm (singlet), methoxy protons at ~3.8 ppm, and indole aromatic protons between 6.8–8.5 ppm.

- IR : Stretching bands for sulfonyl chloride (S=O, ~1350–1400 cm⁻¹) and ester carbonyl (C=O, ~1700–1750 cm⁻¹) are critical .

- HRMS : Exact mass determination ensures molecular formula consistency (C₁₄H₁₆ClNO₅S).

Q. How can researchers safely handle the chlorosulfonyl group during synthesis?

Answer: The chlorosulfonyl group is highly reactive and moisture-sensitive. Key precautions include:

- Conducting reactions under inert atmosphere (N₂/Ar) and anhydrous conditions.

- Using cold traps or scrubbers to neutralize HCl gas byproducts.

- Employing protective equipment (gloves, goggles) and working in fume hoods to avoid inhalation .

Advanced Research Questions

Q. What strategies optimize regioselectivity in the sulfonation of 4-methoxyindole derivatives?

Answer: Regioselectivity at the 3-position of indole can be controlled by:

- Electrophilic directing groups : The 4-methoxy group directs sulfonation to the 3-position via resonance stabilization.

- Temperature modulation : Lower temperatures (−10°C to 0°C) favor kinetic control, reducing side reactions.

- Catalysis : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution efficiency .

Q. How do steric effects from the tert-butyl group influence reactivity in downstream functionalization?

Answer: The bulky tert-butyl group:

Q. What analytical methods resolve contradictions in stability data for sulfonyl chloride intermediates?

Answer: Discrepancies in thermal stability (e.g., decomposition temperature) can arise from impurities or moisture content. Resolve via:

- Differential Scanning Calorimetry (DSC) : Quantifies decomposition onset temperatures.

- Karl Fischer titration : Measures trace water content.

- Accelerated stability studies : Storage under controlled humidity/temperature to predict shelf life .

Methodological Challenges

Q. How can researchers mitigate competing side reactions during sulfonyl chloride installation?

Answer: Common side reactions (e.g., over-sulfonation or hydrolysis) are minimized by:

Q. What purification techniques are effective for isolating this compound?

Answer:

- Column chromatography : Use silica gel with hexane/ethyl acetate gradients (7:3 to 1:1) + 0.1% triethylamine to prevent acidic decomposition.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals.

- HPLC : Reverse-phase C18 columns resolve polar byproducts .

Data Interpretation

Q. How should researchers interpret conflicting toxicity data in safety documentation?

Answer: Discrepancies in SDS toxicity profiles (e.g., acute vs. chronic toxicity) often arise from limited testing. Researchers should:

Q. What computational tools predict the reactivity of the chlorosulfonyl group in novel reactions?

Answer:

- DFT calculations : Model transition states for nucleophilic substitution (e.g., with amines or alcohols).

- Molecular docking : Predict interactions in biological assays (e.g., enzyme inhibition).

- QSPR models : Relate electronic parameters (Hammett σ) to reaction rates .

Stability and Reactivity

Q. Under what conditions does the chlorosulfonyl group undergo hydrolysis, and how is this monitored?

Answer: Hydrolysis occurs in aqueous or protic solvents (e.g., MeOH/H₂O), forming sulfonic acids. Monitor via:

Q. How does the tert-butyl carbamate group influence photostability in long-term storage?

Answer: The tert-butyl group provides steric protection against UV-induced degradation. Storage recommendations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.